2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Description
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic organic compound featuring a thiazole core substituted with a 3-chlorobenzylthio group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl ethanone moiety.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c20-15-3-1-2-14(10-15)12-26-18-21-16(13-27-18)11-17(23)22-6-4-19(5-7-22)24-8-9-25-19/h1-3,10,13H,4-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBJVUCFXIECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a member of the thiazole family, which is renowned for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring linked to a chlorobenzyl thio group and a spirocyclic moiety. The unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The presence of the chlorobenzyl thio group enhances these effects by improving the compound's ability to interact with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance, studies demonstrate that similar compounds show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related thiazole compounds are reported to range from 3.9 to 31.5 µg/ml, indicating potent antibacterial effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies against multiple human cancer cell lines. Compounds with structural similarities have shown cytotoxic effects comparable or superior to established chemotherapeutics like cisplatin . The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The biological activity of 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound may disrupt cellular signaling pathways by binding to receptors involved in cell growth and survival.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives similar to the compound :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthetic yields, and inferred pharmacological properties.
Key Observations
Structural Diversity: The target compound’s 3-chlorobenzylthio group distinguishes it from analogs like 12a (benzylpiperidine) and the benzothiazinone derivative in (nitro/trifluoromethyl groups). The chlorine atom may enhance electron-withdrawing effects, influencing receptor binding . Compounds with triazole or benzothiazinone cores (e.g., ) exhibit distinct heterocyclic frameworks, suggesting divergent target selectivity compared to the thiazole-based target compound .
Synthetic Feasibility :
- The 57% yield for 12a () highlights challenges in spirocyclic system functionalization, likely due to steric hindrance during benzoylation . The target compound’s synthesis may face similar hurdles, though specific protocols are unavailable.
Pharmacological Implications: 12a () demonstrated σ receptor affinity, suggesting the spirodecan-azaspiro moiety is critical for σ2 receptor interactions. The target compound’s thiazole-thioether group could modulate selectivity or potency .
Research Findings and Hypotheses
- Conformational Rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane system in all compared compounds likely stabilizes bioactive conformations, improving pharmacokinetic profiles .
- Substituent Effects :
- Electron-deficient groups (e.g., nitro, trifluoromethyl in ) may enhance oxidative stability but reduce solubility. The target’s 3-chlorobenzylthio group balances lipophilicity and moderate polarity .
- Bulky substituents (e.g., benzylpiperidine in 12a ) correlate with reduced synthetic yields, suggesting steric limitations in spirocyclic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
